2'-Chloroacetophenone semicarbazone
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Overview
Description
2’-Chloroacetophenone semicarbazone, identified by CAS No. . This compound is a derivative of acetophenone and is characterized by the presence of a semicarbazone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloroacetophenone semicarbazone typically involves the reaction of 2’-chloroacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2’-Chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloroacetophenone semicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2’-Chloroacetophenone semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzymatic activities. Additionally, the compound can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetophenone 4-ethyl-3-thiosemicarbazone: Similar in structure but contains a thiosemicarbazone group.
Acetophenone semicarbazone: Lacks the chloro substituent.
p-Chloroacetophenone semicarbazone: Contains a chloro group at the para position instead of the ortho position
Uniqueness
2’-Chloroacetophenone semicarbazone is unique due to the presence of the chloro group at the ortho position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other semicarbazone derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
793635-25-3 |
---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(Z)-1-(2-chlorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
QRYYNWCEQGXCED-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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